molecular formula C19H30O2 B12682978 1-Octanol, 2-butyl-, benzoate CAS No. 188038-97-3

1-Octanol, 2-butyl-, benzoate

Katalognummer: B12682978
CAS-Nummer: 188038-97-3
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: ZGGHMDBVRJATBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Octanol, 2-butyl-, benzoate is an organic compound with the molecular formula C12H26O. It is a derivative of 1-octanol, where the hydroxyl group is esterified with benzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Octanol, 2-butyl-, benzoate can be synthesized through the esterification of 1-octanol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-Octanol, 2-butyl-, benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester back to the alcohol and benzoic acid.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid and corresponding carboxylic acids or ketones.

    Reduction: 1-Octanol and benzoic acid.

    Substitution: Various substituted esters or alcohols, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Octanol, 2-butyl-, benzoate has a wide range of scientific research applications:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Wirkmechanismus

The mechanism of action of 1-octanol, 2-butyl-, benzoate involves its interaction with cellular membranes and enzymes. The ester can penetrate lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, altering their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Octanol: A primary alcohol with similar structural features but lacks the ester group.

    2-Butyl-1-octanol: Similar to 1-octanol, 2-butyl-, benzoate but without the benzoate ester group.

    Benzoic Acid Esters: Other esters of benzoic acid with different alcohols.

Uniqueness

This compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its combination of hydrophobic and hydrophilic regions makes it versatile for various applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

188038-97-3

Molekularformel

C19H30O2

Molekulargewicht

290.4 g/mol

IUPAC-Name

2-butyloctyl benzoate

InChI

InChI=1S/C19H30O2/c1-3-5-7-9-13-17(12-6-4-2)16-21-19(20)18-14-10-8-11-15-18/h8,10-11,14-15,17H,3-7,9,12-13,16H2,1-2H3

InChI-Schlüssel

ZGGHMDBVRJATBC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(CCCC)COC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.